molecular formula C21H17Cl2N3 B284636 N-[(3,4-dichlorophenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine

N-[(3,4-dichlorophenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine

Cat. No. B284636
M. Wt: 382.3 g/mol
InChI Key: IKBXYEIEFAOFAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3,4-dichlorophenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine, commonly known as GSK461364A, is a small molecule inhibitor of cyclin-dependent kinase 1 (CDK1) and CDK2. It was first synthesized by GlaxoSmithKline and has been studied extensively for its potential therapeutic applications in cancer treatment.

Mechanism of Action

GSK461364A works by binding to the ATP-binding site of N-[(3,4-dichlorophenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine and CDK2, thereby preventing their activation and inhibiting the cell cycle. This leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
In addition to its anti-cancer properties, GSK461364A has also been shown to have other biochemical and physiological effects. It has been shown to inhibit the replication of the hepatitis C virus, and to reduce the severity of inflammation in animal models of inflammatory bowel disease.

Advantages and Limitations for Lab Experiments

One advantage of GSK461364A is its specificity for N-[(3,4-dichlorophenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine and CDK2, which allows for targeted inhibition of the cell cycle in cancer cells. However, one limitation is its moderate yield in synthesis, which can make it difficult to obtain large quantities for use in experiments.

Future Directions

There are several potential future directions for research on GSK461364A. One area of interest is its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another area of interest is its potential use in the treatment of other diseases, such as viral infections and autoimmune disorders. Additionally, further research is needed to optimize the synthesis of GSK461364A and to improve its yield for use in experiments.

Synthesis Methods

The synthesis of GSK461364A involves several steps, including the formation of the pyridine ring, the introduction of the indole moiety, and the final coupling of the dichlorophenyl group. The overall yield of the synthesis is moderate, with a reported yield of around 30%.

Scientific Research Applications

GSK461364A has been extensively studied for its potential therapeutic applications in cancer treatment. N-[(3,4-dichlorophenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine and CDK2 are key regulators of the cell cycle, and their inhibition has been shown to induce cell cycle arrest and apoptosis in cancer cells. GSK461364A has been shown to be effective in inhibiting the growth of various cancer cell lines, including breast, lung, and prostate cancer.

properties

Molecular Formula

C21H17Cl2N3

Molecular Weight

382.3 g/mol

IUPAC Name

N-[(3,4-dichlorophenyl)-(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine

InChI

InChI=1S/C21H17Cl2N3/c1-13-20(15-6-2-3-7-18(15)25-13)21(26-19-8-4-5-11-24-19)14-9-10-16(22)17(23)12-14/h2-12,21,25H,1H3,(H,24,26)

InChI Key

IKBXYEIEFAOFAG-UHFFFAOYSA-N

SMILES

CC1=C(C2=CC=CC=C2N1)C(C3=CC(=C(C=C3)Cl)Cl)NC4=CC=CC=N4

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(C3=CC(=C(C=C3)Cl)Cl)NC4=CC=CC=N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.